(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Description
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Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-19(2,3)22-18(13-9-26-10-14(13)21-22)20-17(23)7-5-12-4-6-15-16(8-12)25-11-24-15/h4-8H,9-11H2,1-3H3,(H,20,23)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYDPMXIXVLNQN-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- Thieno[3,4-c]pyrazole core : Associated with various pharmacological effects.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties of compounds related to the thieno[3,4-c]pyrazole family. For instance:
- A series of derivatives including 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles showed high antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds exhibited minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .
| Compound | Bacterial Strain | MIC (nM) |
|---|---|---|
| 4e | Staphylococcus aureus | 80 |
| 6c | Sarcina | 90 |
Antifungal Activity
The compound's potential antifungal activity has also been explored. Research indicates that similar structures have shown effectiveness against Candida albicans, with MIC values ranging from 1.6 to 25 μg/ml . The presence of hydrophobic groups in the structure enhances this activity.
Anticancer Activity
In vitro studies have indicated that compounds featuring the thieno[3,4-c]pyrazole scaffold exhibit cytotoxic effects against various cancer cell lines. For example:
- Compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation . The specific mechanism of action often involves the modulation of signaling pathways associated with cell growth and apoptosis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions involved in various biological pathways.
Case Studies
Several case studies illustrate the efficacy of related compounds:
- Antibacterial Efficacy : A study involving derivatives of thieno[3,4-c]pyrazole demonstrated significant inhibition of bacterial growth in clinical isolates. The derivatives were compared to standard antibiotics, revealing superior performance against resistant strains .
- Anticancer Potential : Research on a related compound highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a viable therapeutic avenue for targeting specific cancers .
Scientific Research Applications
Research indicates that this compound may exhibit a range of biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, the presence of the benzo[d][1,3]dioxole group has been associated with enhanced cytotoxicity against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | HeLa | 12.5 | Induction of apoptosis via caspase activation |
| Jones et al., 2024 | MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |
These findings suggest that (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide may serve as a lead compound for developing new anticancer agents.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression and other diseases. Its structural features allow it to interact effectively with active sites of target enzymes, modulating their activity. For example, it has shown promise as an inhibitor of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases.
Therapeutic Applications
Given its biological activity, this compound holds potential for various therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Neuroprotection : As an MAO-B inhibitor, it may be beneficial in treating neurodegenerative disorders such as Parkinson’s disease.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
